4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(13-3-4-16-17(10-13)23-12-22-16)20-9-1-2-15(11-20)24-14-5-7-19-8-6-14/h3-8,10,15H,1-2,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCHOLMHYPKTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through the cyclization of appropriate precursors.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperidine ring using a suitable coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like 4-(dimethylamino)pyridine (DMAP).
Final Assembly: The resulting intermediate is then reacted with pyridine derivatives to form the final compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly as an anti-inflammatory agent. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors that are crucial in inflammatory pathways.
Key Findings from Research Studies
- COX Inhibition : Studies have shown that compounds related to 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine demonstrate selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory responses. For instance, derivatives of this compound have been evaluated for their COX-II inhibitory potential with promising results .
- Analgesic Properties : The compound has been assessed for analgesic effects in various animal models. It has shown efficacy comparable to established analgesics, indicating its potential for pain management .
- Anti-Cancer Activity : Emerging research suggests that the compound may possess anti-cancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .
Case Study 1: Evaluation of Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of a series of compounds structurally related to 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine. The results indicated that these compounds exhibited significant reductions in inflammation markers in animal models, supporting their development as potential therapeutic agents for chronic inflammatory conditions .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine to various protein targets associated with inflammation and cancer. These studies revealed favorable interactions with COX-II and other relevant targets, suggesting a mechanism for its observed biological activities .
Mechanism of Action
The mechanism of action of 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell cycle regulation and apoptosis.
Pathways Involved: It modulates pathways such as the p53 signaling pathway and the intrinsic apoptotic pathway, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Core Scaffold Similarities
The target compound shares key structural motifs with analogs reported in the literature:
Key Structural Differences
These differences highlight how substituents modulate properties such as lipophilicity (e.g., ’s higher molecular weight suggests lower solubility) and electronic profiles .
Yield and Purity
The target compound’s inferred yield aligns with piperidine-pyridine analogs, though its benzodioxole group may introduce steric challenges during synthesis .
Physicochemical Properties
Melting Points and Stability
- Target Compound : Predicted melting point range: 250–270°C (based on benzodioxole-containing analogs in and ).
- Compounds : Documented melting points of 268–287°C, correlating with halogen substituents (e.g., Cl, Br) increasing crystal lattice stability .
- Compound: No melting point reported, but its carboxamide groups likely enhance intermolecular hydrogen bonding, increasing thermal stability .
Solubility and Lipophilicity
- Benzodioxole Impact : The 1,3-benzodioxole moiety enhances lipophilicity, reducing aqueous solubility but improving membrane permeability (critical for CNS-targeting drugs) .
- Pyridine vs. Piperidine : The pyridine ring’s basicity (pKa ~1–3) contrasts with piperidine’s higher basicity (pKa ~11), influencing pH-dependent solubility .
Spectroscopic Characterization
IR and NMR Data
Mass Spectrometry
- Target Compound : Expected molecular ion [M+H]⁺ at m/z 408.4, with fragmentation patterns mirroring piperidine cleavage (m/z 84) and benzodioxole loss (m/z 150) .
Biological Activity
The compound 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine is a derivative of benzodioxole and piperidine, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H22N2O4
- Molar Mass : 358.40 g/mol
- CAS Number : 1421441-37-3
This compound features a benzodioxole moiety linked to a piperidine ring through an ether bond, which is crucial for its biological interactions.
The biological activity of 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in metabolic pathways. For instance, it interacts with α-amylase and other enzymes that play roles in carbohydrate metabolism, demonstrating potential as an antidiabetic agent .
- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest and apoptosis in cancer cells. It achieves this by binding to specific receptors and altering gene expression related to cell proliferation .
- Antioxidant Activity : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to its protective effects against oxidative stress .
Antidiabetic Effects
Research has demonstrated that derivatives of benzodioxole, including this compound, exhibit significant inhibition of α-amylase with IC50 values around 0.68 µM, indicating strong potential for managing diabetes .
Anticancer Properties
In vitro studies have shown that 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine can inhibit the growth of various cancer cell lines. The compound induced apoptosis and exhibited cytotoxic effects with IC50 values ranging from 26 µM to 65 µM against different cancer types .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective properties. It may influence pathways related to neurodegenerative diseases by reducing oxidative damage in neuronal cells .
Study on Swimming Endurance in Mice
A significant study evaluated the effects of a related piperidine compound on swimming endurance in mice. Mice treated with the compound showed increased swimming times and improved muscle glycogen levels while reducing lactic acid levels compared to controls. This suggests a potential application in enhancing physical performance and endurance .
In Vitro Cytotoxicity Assays
In vitro assays demonstrated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for therapeutic applications .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
